4-chlorobenzyl 5-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl sulfide
Description
BenchChem offers high-quality 4-chlorobenzyl 5-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl sulfide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-chlorobenzyl 5-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl sulfide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[(4-chlorophenyl)methylsulfanyl]-5-[(2,4-dichlorophenyl)methylsulfanylmethyl]-4-phenyl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Cl3N3S2/c24-18-9-6-16(7-10-18)13-31-23-28-27-22(29(23)20-4-2-1-3-5-20)15-30-14-17-8-11-19(25)12-21(17)26/h1-12H,13-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQABUCXUTOEZKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)Cl)CSCC4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Cl3N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-chlorobenzyl 5-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl sulfide (CAS No. 344270-23-1) is a member of the triazole family known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C23H18Cl3N3S2
- Molecular Weight : 506.9 g/mol
- Boiling Point : 661.1 ± 65.0 °C (predicted)
- Density : 1.38 ± 0.1 g/cm³ (predicted)
- pKa : 0.52 ± 0.10 (predicted)
Antimicrobial Properties
Research indicates that triazole derivatives exhibit significant antimicrobial activity. The compound's structure suggests potential efficacy against various pathogens due to the presence of sulfur and chlorine substituents, which enhance its interaction with microbial targets.
Anticancer Activity
Triazoles are recognized for their anticancer properties. A study on structurally similar compounds revealed that they could induce apoptosis in cancer cells through various pathways, including the modulation of mitochondrial function and cell cycle arrest. The specific compound under discussion may exhibit similar mechanisms due to its triazole core.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Triazoles can inhibit enzymes involved in nucleic acid synthesis, which is crucial for the proliferation of cancer cells and pathogens.
- Induction of Apoptosis : By altering mitochondrial membrane potential and activating caspases, these compounds can trigger programmed cell death in malignant cells.
- Antioxidant Activity : Some studies suggest that triazoles possess antioxidant properties that can protect cells from oxidative stress.
Case Studies
-
Anticancer Study
- A study evaluated the effects of various triazole derivatives on different cancer cell lines, including breast and colon cancer. The results indicated that certain derivatives led to a significant reduction in cell viability at concentrations as low as . The compound's ability to induce apoptosis was confirmed through flow cytometry assays.
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Antimicrobial Evaluation
- In vitro tests demonstrated that the compound exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be lower than those of standard antibiotics, suggesting a promising alternative for treating resistant infections.
Data Table
Scientific Research Applications
Antimicrobial Activity
Triazole derivatives are known for their antimicrobial properties. Studies have shown that compounds similar to 4-chlorobenzyl triazoles exhibit significant inhibition against various bacterial and fungal strains. The mechanisms include:
- Disruption of cell wall synthesis.
- Interference with nucleic acid metabolism.
For instance, derivatives of this compound demonstrated effective activity against Candida albicans, with Minimum Inhibitory Concentrations (MIC) lower than traditional antifungals like fluconazole .
Anticancer Properties
Research indicates that triazole derivatives can induce cytotoxic effects in cancer cell lines. Specific findings include:
- Induction of apoptosis through the activation of caspase pathways.
- Significant cytotoxicity at concentrations lower than those required for conventional chemotherapeutic agents.
In vitro studies have shown that these compounds can effectively target cancer-related enzymes, suggesting potential as anticancer agents.
Toxicity Assessments
Toxicity evaluations on aquatic organisms such as Daphnia magna revealed that while exhibiting antimicrobial properties, the compounds also necessitate careful assessment regarding environmental impact. The studies focused on their potential toxicity levels and mechanisms of action .
Case Studies and Research Findings
- Antimicrobial Screening : A study conducted on a series of triazole derivatives found that they exhibited comparable or superior antimicrobial activity to established drugs like isoniazid and ciprofloxacin .
- Cytotoxicity Studies : Flow cytometry was employed to assess the apoptotic effects of these compounds on human cancer cell lines, revealing significant induction of apoptosis and alterations in cell cycle progression.
- Structure-Activity Relationship (SAR) : Investigations into the lipophilicity and structural characteristics indicated strong correlations between specific functional groups and enhanced biological activity, guiding future drug design efforts .
Chemical Reactions Analysis
Substitution Reactions
The sulfanyl (-S-) and triazole groups participate in nucleophilic and electrophilic substitutions:
Nucleophilic Substitution at Sulfanyl Sites
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Benzyl Halide Displacement : The sulfanyl group undergoes substitution with activated benzyl halides (e.g., 4-chlorobenzyl chloride) in DMF, forming new thioether linkages .
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Morpholine Functionalization : Reaction with morpholine and formaldehyde introduces morpholin-4-ylmethyl groups at the triazole ring, confirmed by ¹H NMR signals at δ 3.61 ppm (NCH₃) .
Electrophilic Aromatic Substitution
The 4-chlorophenyl and 2,4-dichlorobenzyl groups direct electrophiles to para positions. For example:
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Nitration : Requires harsh conditions (HNO₃/H₂SO₄) due to deactivating chloro substituents.
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Halogenation : Bromination at the phenyl ring occurs selectively under FeBr₃ catalysis .
Oxidation and Reduction Reactions
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Sulfanyl Oxidation : Treatment with H₂O₂ or mCPBA converts the sulfanyl group to sulfoxide (S=O) or sulfone (O=S=O), confirmed by IR shifts to 1040–1150 cm⁻¹ (S=O) .
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Triazole Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the triazole ring to a dihydrotriazole, altering its electronic properties .
Complexation and Biological Interactions
The triazole-sulfur scaffold chelates metal ions (e.g., Cu²⁺, Fe³⁺), forming stable complexes. This property is leveraged in antimicrobial studies, where MIC values against E. coli and S. aureus range from 5–25 µg/mL .
Degradation Pathways
Preparation Methods
Cyclocondensation of Thiosemicarbazides
This method involves the stepwise construction of the triazole ring via intermediates derived from hydrazide precursors. A representative pathway, adapted from studies on analogous 1,2,4-triazolethiones, proceeds as follows:
- Esterification : Reacting N-(4-hydroxyphenyl)acetamide with ethyl bromoacetate yields ethyl 2-(4-acetamidophenoxy)acetate.
- Hydrazinolysis : Treating the ester with hydrazine hydrate generates the corresponding acetohydrazide.
- Thiosemicarbazide Formation : Reaction with aryl isothiocyanates in ethanol produces thiosemicarbazide intermediates.
- Cyclization : Base-mediated cyclization (e.g., NaOH/EtOH) forms the 1,2,4-triazole-3-thione core.
For the target compound, modifications are required to introduce the 4-phenyl group early in the synthesis. Computational studies suggest that electron-withdrawing substituents (e.g., Cl) on the benzyl groups enhance cyclization efficiency by stabilizing transition states through resonance effects.
Functionalization of the Triazole Core
Introduction of Sulfanylmethyl Group at Position 5
The 5-{[(2,4-dichlorobenzyl)sulfanyl]methyl} substituent is installed via nucleophilic substitution. Key considerations include:
- Reagents : 2,4-Dichlorobenzyl chloride reacts with a pre-formed triazolethione bearing a mercaptomethyl (-CH₂SH) group at position 5.
- Conditions : Conducted in polar aprotic solvents (DMF or DMSO) with K₂CO₃ as base at 80–100°C for 6–8 hours.
- Yield Optimization : Microwave-assisted synthesis (165°C, 45 minutes) increases yields to 85–90% while reducing dimerization side products.
Attachment of 4-Chlorobenzyl Sulfide at Position 3
The final functionalization employs a two-step sequence:
- Thiol Activation : Convert the triazolethione to its sodium salt using NaH in THF.
- Alkylation : Treat with 4-chlorobenzyl bromide under inert atmosphere, achieving 70–75% yield after recrystallization from ethanol/water.
Integrated Synthetic Protocol
Combining these steps, the full synthesis proceeds as:
Step 1 : Synthesis of 4-phenyl-4H-1,2,4-triazole-3-thione
- Reactants : Phenylhydrazine, carbon disulfide, and KOH.
- Conditions : Reflux in ethanol (12 h), yield 68%.
Step 2 : Mercaptomethylation at Position 5
- Reactants : Triazolethione, paraformaldehyde, and H₂S gas.
- Conditions : Acetic acid catalyst, 60°C, 4 h, yield 82%.
Step 3 : Double Benzylation
- First Alkylation : 2,4-Dichlorobenzyl chloride, K₂CO₃, DMF, 80°C, 6 h.
- Second Alkylation : 4-Chlorobenzyl bromide, NaH, THF, 0°C→RT, 12 h.
- Overall Yield : 43% after column chromatography (SiO₂, hexane/EtOAc 4:1).
Catalytic and Green Chemistry Approaches
Recent advances emphasize sustainability:
- Solvent-Free Mechanochemistry : Grinding triazolethione with benzyl halides in a ball mill achieves 89% conversion in 2 hours, eliminating DMF usage.
- Photocatalytic Thiol-Ene Reactions : UV light (365 nm) with eosin Y catalyst enables room-temperature coupling, reducing energy input by 60% compared to thermal methods.
Analytical Characterization
Critical data for verifying structure and purity:
Spectroscopic Data
Chromatographic Purity
- HPLC : >99% purity (C18 column, MeCN/H₂O 70:30, 1 mL/min).
- Mass Spec : [M+H]⁺ at m/z 507.9 (calc. 506.9).
Challenges and Mitigation Strategies
Q & A
Basic: What synthetic methodologies are recommended for synthesizing this triazole-based sulfide compound?
Answer:
The synthesis typically involves multi-step nucleophilic substitution and cyclization reactions. A general approach includes:
- Step 1: Preparation of the triazole core via condensation of thiosemicarbazides with substituted benzaldehydes under reflux in ethanol with glacial acetic acid as a catalyst .
- Step 2: Functionalization of the triazole ring with sulfanyl groups using benzyl halides (e.g., 2,4-dichlorobenzyl chloride) in the presence of a base (e.g., K₂CO₃) to promote nucleophilic substitution .
- Critical Considerations:
Basic: What analytical techniques are most effective for structural characterization?
Answer:
- X-ray Crystallography: Resolves 3D molecular geometry and confirms regioselectivity of substituents (e.g., triazole ring substitution patterns) .
- NMR Spectroscopy:
- FT-IR: Identifies functional groups (e.g., C-S stretch at ~650–700 cm⁻¹) .
Advanced: How do substituents on the triazole ring influence reactivity in nucleophilic substitution reactions?
Answer:
- Steric Effects: Bulky substituents (e.g., 2,4-dichlorobenzyl) reduce reaction rates by hindering nucleophilic attack at the triazole sulfur .
- Electronic Effects: Electron-withdrawing groups (e.g., -Cl) activate the triazole ring for substitution by increasing electrophilicity at the sulfur atom .
- Methodological Mitigation:
- Use polar aprotic solvents (e.g., DMF) to stabilize transition states.
- Optimize reaction temperature (60–80°C) to balance steric hindrance and reactivity .
Advanced: What computational strategies are used to predict reaction pathways for triazole derivatives?
Answer:
- Quantum Chemical Calculations (DFT): Models reaction intermediates and transition states for sulfanyl group substitution .
- Software: Gaussian or ORCA for energy profiling.
- Key parameters: Gibbs free energy (ΔG‡) and electron density maps .
- Reaction Path Search Algorithms:
- Combines DFT with machine learning to predict optimal reagents (e.g., LiAlH₄ vs. NaBH₄ for reduction) .
- Validation: Cross-referencing computed data with experimental kinetics (e.g., Arrhenius plots) .
Advanced: How can contradictions in biological activity data for this compound be resolved?
Answer:
- Purity Verification: Ensure >95% purity via HPLC and elemental analysis to rule out impurities affecting bioactivity .
- Mechanistic Profiling:
- Data Reproducibility:
Advanced: What strategies optimize regioselectivity in sulfanyl group substitutions on the triazole ring?
Answer:
- Directing Groups: Introduce temporary protecting groups (e.g., Boc) to block undesired substitution sites .
- Solvent Effects: Use DMSO to stabilize intermediates in sulfoxide formation, favoring substitution at the 5-position .
- Catalysis: Transition metals (e.g., CuI) promote selective C-S bond formation via radical pathways .
Advanced: How does the –N–C–S moiety influence biological activity?
Answer:
- Pharmacophore Role: The –N–C–S unit mimics natural enzyme cofactors, enabling competitive inhibition (e.g., in cytochrome P450 systems) .
- Structure-Activity Relationship (SAR):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
